ALDH3A1 Enzyme Inhibition: Moderate Affinity Differentiates from Inactive or Uncharacterized Analogs
The compound inhibits human ALDH3A1-mediated oxidation with an IC50 of 2.1 µM. [1] While a comprehensive SAR study comparing it directly to all positional isomers (e.g., 2,3- or 2,5-dimethylphenoxy) is lacking, this specific activity differentiates it from the class baseline. Many simpler benzaldehydes (e.g., unsubstituted or mono-substituted) are expected to be substrates or weak inhibitors, but this specific, quantifiable inhibition provides a defined biological anchor for this molecule. [2]
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | Baseline: Unsubstituted benzaldehyde and simple analogs (not potent ALDH3A1 inhibitors) |
| Quantified Difference | Not calculable (comparator is class baseline, not a direct comparator) |
| Conditions | Spectrophotometric analysis; 1 min pre-incubation with compound followed by substrate addition. [1] |
Why This Matters
This defined inhibitory activity against a target involved in cancer metabolism (ALDH3A1) provides a concrete, application-relevant biochemical endpoint for screening, validation, and differentiation from inactive analogs.
- [1] BindingDB. (2014). BDBM50447072: CHEMBL1890994::US9328112, A24. Inhibition of human ALDH3A1. View Source
- [2] Scilit. (n.d.). Rat Hepatic Microsomal Aldehyde Dehydrogenase. Identification of 3- and 4-Substituted Aromatic Aldehydes as Substrates of the Enzyme. Class-level inference on substrate vs. inhibitor behavior. View Source
